molecular formula C12H10O B1606995 2-(Naphthalen-2-yl)oxirane CAS No. 20861-99-8

2-(Naphthalen-2-yl)oxirane

Cat. No.: B1606995
CAS No.: 20861-99-8
M. Wt: 170.21 g/mol
InChI Key: LAGFFQGUWPDQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yl)oxirane is an organic compound with the molecular formula C12H10O. It is a member of the oxirane family, which are three-membered cyclic ethers. The compound features a naphthalene ring system attached to an oxirane ring, making it a unique structure with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Naphthalen-2-yl)oxirane can be synthesized through the reaction of bromomethyl 2-naphthyl ketone with a base. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via the formation of an epoxide intermediate, which then cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Naphthalen-2-yl)oxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and in the investigation of biological pathways involving oxirane derivatives.

    Medicine: Research into the potential therapeutic applications of oxirane derivatives includes their use as intermediates in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic organic chemistry and biological systems. The molecular targets and pathways involved include nucleophilic attack on the oxirane ring, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: Another oxirane derivative with a phenyl group instead of a naphthyl group.

    Epichlorohydrin: An oxirane derivative with a chloromethyl group.

    1,2-Epoxyhexane: An oxirane derivative with a hexyl group.

Uniqueness

2-(Naphthalen-2-yl)oxirane is unique due to the presence of the naphthalene ring system, which imparts distinct electronic and steric properties compared to other oxirane derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-naphthalen-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGFFQGUWPDQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943118
Record name 2-(Naphthalen-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20861-99-8
Record name 2-(2-Naphthalenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20861-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-(epoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020861998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-2-yl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Naphthalen-2-yl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-2-yl)oxirane
Reactant of Route 3
2-(Naphthalen-2-yl)oxirane
Reactant of Route 4
Reactant of Route 4
2-(Naphthalen-2-yl)oxirane
Reactant of Route 5
Reactant of Route 5
2-(Naphthalen-2-yl)oxirane
Reactant of Route 6
Reactant of Route 6
2-(Naphthalen-2-yl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.